molecular formula C7H7NO3 B163759 1,3-Dioxolo[4,5-C]pyridine-4-methanol CAS No. 139645-23-1

1,3-Dioxolo[4,5-C]pyridine-4-methanol

Cat. No.: B163759
CAS No.: 139645-23-1
M. Wt: 153.14 g/mol
InChI Key: IKMSBEKLRNNBEM-UHFFFAOYSA-N
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Description

1,3-Dioxolo[4,5-C]pyridine-4-methanol is a chemical compound with the molecular formula C7H7NO3 It is characterized by a dioxolane ring fused to a pyridine ring, with a methanol group attached to the fourth position of the pyridine ring

Mechanism of Action

Target of Action

It has been suggested that this compound may have potential anti-seizure properties , indicating that it might interact with targets involved in neuronal signaling.

Mode of Action

Given its potential anti-seizure activity , it could be hypothesized that it may modulate the activity of ion channels or neurotransmitter receptors in the brain, thereby altering neuronal excitability and reducing the likelihood of seizure events.

Biochemical Pathways

Based on its potential anti-seizure activity , it may be involved in modulating the activity of pathways related to neuronal signaling and excitability.

Result of Action

Given its potential anti-seizure activity , it may help to reduce neuronal excitability and prevent the abnormal electrical discharges in the brain that lead to seizures.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dioxolo[4,5-C]pyridine-4-methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2,3-dihydroxybenzaldehyde with 2-aminopyridine in the presence of an acid catalyst to form the dioxolane ring. The resulting intermediate is then subjected to reduction reactions to introduce the methanol group at the fourth position of the pyridine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1,3-Dioxolo[4,5-C]pyridine-4-methanol undergoes various types of chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form derivatives with different functional groups.

    Substitution: The hydrogen atoms on the pyridine ring can be substituted with various substituents using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield 1,3-Dioxolo[4,5-C]pyridine-4-carboxylic acid, while reduction can produce 1,3-Dioxolo[4,5-C]pyridine-4-methane.

Scientific Research Applications

1,3-Dioxolo[4,5-C]pyridine-4-methanol has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

1,3-Dioxolo[4,5-C]pyridine-4-methanol can be compared with other similar compounds, such as:

    1,3-Dioxolo[4,5-B]pyridine: This compound has a similar dioxolane-pyridine structure but lacks the methanol group.

    1,3-Dioxolo[4,5-C]pyridine-4-carboxylic acid: This compound is an oxidized derivative of this compound.

    1,3-Dioxolo[4,5-C]pyridine-4-methane: This compound is a reduced derivative of this compound.

The uniqueness of this compound lies in its specific structural features and the presence of the methanol group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

[1,3]dioxolo[4,5-c]pyridin-4-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO3/c9-3-5-7-6(1-2-8-5)10-4-11-7/h1-2,9H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKMSBEKLRNNBEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C(=NC=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10601340
Record name (2H-[1,3]Dioxolo[4,5-c]pyridin-4-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10601340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

139645-23-1
Record name (2H-[1,3]Dioxolo[4,5-c]pyridin-4-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10601340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2-Methyl-3,4-methylenedioxypyridine-N-oxide (120 mg, 0.78 mmol) was dissolved in acetic anhydride (10 ml) and the solution was heated at 110° C. for 15 min, whereupon the mixture was concentrated under reduced pressure. The residue was dissolved in methanol (20 ml) and sodium hydroxide (3 drops, 6M) was added. After 30 min at ambient temperature the mixture was neutralised with acetic acid (pH 6) and concentrated under reduced pressure. The residue was chromatographed on silica (hexane/ethyl acetate, 1:1). Yield: 90 mg (75%) of the title compound.
Quantity
120 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One

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